5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole
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Overview
Description
5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of difluoromethyl, ethyl, iodo, and methyl groups attached to a pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable pyrazole derivative. This can be achieved using difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts, such as copper or nickel, to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used under controlled conditions.
Cross-Coupling Reactions: Catalysts like palladium or nickel, along with ligands and bases, are commonly used in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes . The iodo group may facilitate the formation of covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
5-(Trifluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(Difluoromethyl)-1-ethyl-4-chloro-3-methylpyrazole: Similar but with a chloro group instead of an iodo group.
5-(Difluoromethyl)-1-ethyl-4-iodo-3-phenylpyrazole: Similar but with a phenyl group instead of a methyl group.
Uniqueness: The presence of the difluoromethyl group in 5-(Difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. The iodo group also provides a versatile handle for further functionalization through various chemical reactions .
Properties
IUPAC Name |
5-(difluoromethyl)-1-ethyl-4-iodo-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2IN2/c1-3-12-6(7(8)9)5(10)4(2)11-12/h7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYNYZCPZCEAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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